Digoxin monoacetate
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Overview
Description
Digoxin monoacetate is a derivative of digoxin, a well-known cardiac glycoside used primarily for treating heart conditions such as atrial fibrillation, atrial flutter, and heart failure . Digoxin is derived from the foxglove plant (Digitalis lanata) and has been used in medicine for centuries . This compound retains the core structure of digoxin but includes an acetate group, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
The synthesis of digoxin monoacetate involves several steps, starting from the extraction of digoxin from the foxglove plant. The process typically includes:
Extraction: Digoxin is extracted from the leaves of Digitalis lanata using solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate digoxin.
Acetylation: Digoxin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.
Chemical Reactions Analysis
Digoxin monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Digoxin monoacetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of cardiac glycosides and their derivatives.
Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes, including ion transport and signal transduction.
Medicine: It is studied for its potential therapeutic effects and toxicity profiles, particularly in the context of heart disease treatment.
Industry: This compound is used in the development of biosensors for detecting cardiac glycosides in biological samples
Mechanism of Action
Digoxin monoacetate exerts its effects primarily by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing myocardial contractility. Additionally, this compound has autonomic effects, including increased vagal tone and reduced sympathetic outflow, which contribute to its therapeutic effects in heart conditions .
Comparison with Similar Compounds
Digoxin monoacetate can be compared with other cardiac glycosides such as:
Digitoxin: Similar to digoxin but has a longer half-life and is metabolized differently.
Ouabain: Another cardiac glycoside with a similar mechanism of action but is less commonly used clinically.
Lanatoside C: A precursor to digoxin, used in some countries for similar indications
This compound is unique due to its specific acetylation, which may influence its pharmacokinetic properties and potentially offer different therapeutic benefits or side effects compared to other cardiac glycosides.
Properties
CAS No. |
11003-65-9 |
---|---|
Molecular Formula |
C43H68O16 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
acetic acid;3-[(3S,5R,8R,9S,10S,12R,13S,17R)-3-[(2S,4S,5S,6R)-5-[(2R,4S,5S,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14.C2H4O2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-2(3)4/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;1H3,(H,3,4)/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33-,34-,35-,36-,37-,38-,39+,40+,41?;/m1./s1 |
InChI Key |
XYKOKESABLAEJW-KITUTKFSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7(C6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O |
Origin of Product |
United States |
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